5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-methoxyphenylacetylene with a suitable pyrimidine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 4-methoxyphenylacetylene is reacted with a halogenated pyrimidine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and have been studied for their potential as PARP-1 inhibitors.
Triazole-pyrimidine hybrids: These compounds combine pyrimidine with triazole and have shown neuroprotective and anti-inflammatory properties.
Uniqueness
5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other pyrimidine derivatives.
Properties
CAS No. |
896450-62-7 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)ethynyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O3/c1-18-11-6-3-9(4-7-11)2-5-10-8-14-13(17)15-12(10)16/h3-4,6-8H,1H3,(H2,14,15,16,17) |
InChI Key |
JFJHPCBVKJJFAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CNC(=O)NC2=O |
Origin of Product |
United States |
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